![molecular formula C9H19BrN2O2S B14381577 N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine CAS No. 87975-20-0](/img/structure/B14381577.png)
N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine is a chemical compound that features a bromine atom, a pyrrolidine ring, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine typically involves the reaction of pyrrolidine with a sulfonyl chloride to form the sulfonylated pyrrolidine intermediate. This intermediate is then reacted with a bromoalkane under specific conditions to introduce the bromine atom and complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile in substitution reactions or participate in redox reactions depending on the conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine include:
- N-[2-Chloro-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine
- N-[2-Iodo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine
- N-[2-Fluoro-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine
Uniqueness
The presence of the bromine atom, in particular, influences its chemical behavior and interactions .
Propiedades
Número CAS |
87975-20-0 |
|---|---|
Fórmula molecular |
C9H19BrN2O2S |
Peso molecular |
299.23 g/mol |
Nombre IUPAC |
N-(2-bromo-2-pyrrolidin-1-ylsulfonylethyl)propan-2-amine |
InChI |
InChI=1S/C9H19BrN2O2S/c1-8(2)11-7-9(10)15(13,14)12-5-3-4-6-12/h8-9,11H,3-7H2,1-2H3 |
Clave InChI |
JOPSURGOWZHGDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(S(=O)(=O)N1CCCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)
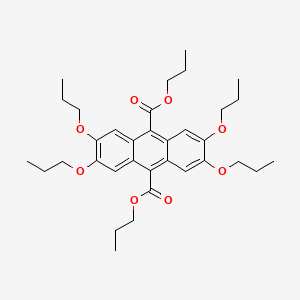
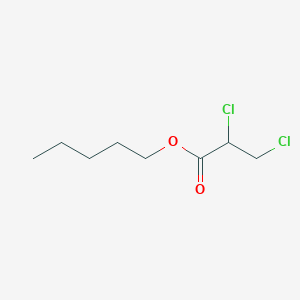
![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
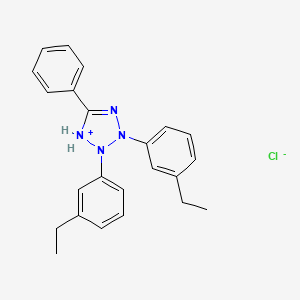
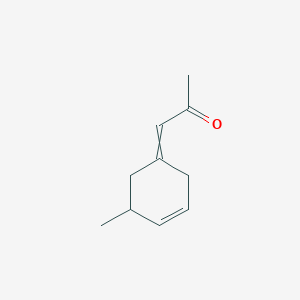

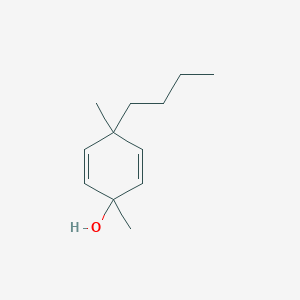
![2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole](/img/structure/B14381538.png)
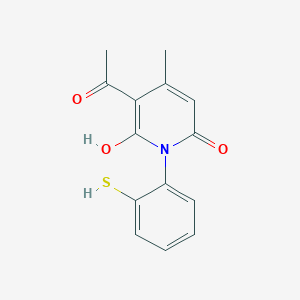
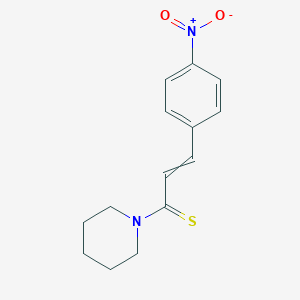
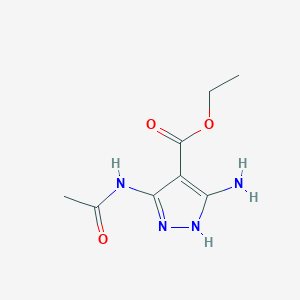
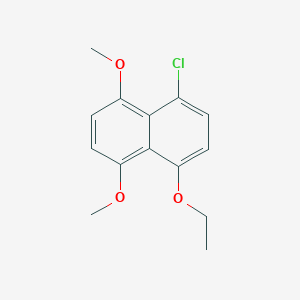
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
